
1,2-Bis-(tert-butyldimethylsilyl)hydrazine
Vue d'ensemble
Description
1,2-Bis-(tert-butyldimethylsilyl)hydrazine is a hydrazine compound that is widely used for its ability to react with carbonyl groups, resulting in the formation of hydrazones . It has a molecular weight of 260.57 and a molecular formula of C12H32N2Si2 . It appears as a white solid at room temperature and exhibits solubility in organic solvents .
Synthesis Analysis
The synthesis of 1,2-Bis-(tert-butyldimethylsilyl)hydrazine involves the reaction of t-butyldimethylchlorosilane with anhydrous hydrazine at 70°C . This compound is a source of latent hydrazine used in the preparation of stable alkyl and aryl N-silyl hydrazones, gem-dihalides, vinyl halides, and room temperature Wolff–Kishner reductions .Molecular Structure Analysis
The molecular structure of 1,2-Bis-(tert-butyldimethylsilyl)hydrazine is represented by the formula C12H32N2Si2 . This indicates that the molecule is composed of 12 carbon atoms, 32 hydrogen atoms, 2 nitrogen atoms, and 2 silicon atoms .Chemical Reactions Analysis
1,2-Bis-(tert-butyldimethylsilyl)hydrazine is known for its ability to react with carbonyl groups, resulting in the formation of hydrazones . It is also used in the Wolff-Kishner reduction, a reaction used in organic chemistry to convert carbonyl functionalities into methylene groups .Physical And Chemical Properties Analysis
1,2-Bis-(tert-butyldimethylsilyl)hydrazine appears as a white solid at room temperature and exhibits solubility in organic solvents . It has a molecular weight of 260.57 and a molecular formula of C12H32N2Si2 .Applications De Recherche Scientifique
Wolff–Kishner Reduction
“1,2-Bis-(tert-butyldimethylsilyl)hydrazine” is used in the Wolff–Kishner reduction, a reaction in organic chemistry that converts carbonyl functionalities into methylene groups . This method can be superior to the related Clemmensen reduction for compounds containing acid-sensitive functional groups such as pyrroles and for high-molecular weight compounds .
Hydrazone Formation
The compound is used in the formation of hydrazones. The condensation of 1,2-bis(tert-butyldimethylsilyl)-hydrazine with aldehydes and ketones with Sc(OTf)3 as a catalyst is rapid and efficient at ambient temperature .
Hydrazone Reduction
The formation and reduction of N-tert-butyldimethylsilylhydrazones can be conducted in a one-pot procedure in high yield .
Synthesis of Stable Alkyl and Aryl N-silyl Hydrazones
1,2-Bis (t-butyldimethylsilyl)hydrazine is a source of latent hydrazine used in the preparation of stable alkyl and aryl N-silyl hydrazones .
Preparation of gem-Dihalides and Vinyl Halides
This compound is used in the preparation of gem-dihalides and vinyl halides .
Room Temperature Wolff–Kishner Reductions
It is used in room temperature Wolff–Kishner reductions .
Synthesis of Metal-Organic Frameworks
1,2-Bis-(tert-butyldimethylsilyl)hydrazine finds utility in synthesizing metal-organic frameworks .
Preparation of Functionalized Nanomaterials
This compound is used in preparing functionalized nanomaterials .
Contribution to Polymer Synthesis
It contributes to polymer synthesis . Its mechanism of action involves the formation of a hydrazone intermediate, subsequently hydrolyzed to yield the desired product .
Mécanisme D'action
Target of Action
1,2-Bis-(tert-butyldimethylsilyl)hydrazine is primarily used in the preparation of stable alkyl and aryl N-silyl hydrazones . These compounds are often used as intermediates in organic synthesis, particularly in the preparation of gem-dihalides and vinyl halides .
Mode of Action
The compound’s mode of action involves the formation of a hydrazone intermediate . This is achieved through the reaction of the hydrazine moiety with a carbonyl compound, forming a hydrazone that can undergo further reactions .
Biochemical Pathways
The primary biochemical pathway affected by 1,2-Bis-(tert-butyldimethylsilyl)hydrazine is the Wolff–Kishner reduction . This reaction involves the reduction of a carbonyl compound to a hydrocarbon using a hydrazone intermediate . The Wolff–Kishner reduction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules .
Pharmacokinetics
Like many other silyl hydrazines, it is likely to have low solubility in water and high solubility in organic solvents .
Result of Action
The primary result of the action of 1,2-Bis-(tert-butyldimethylsilyl)hydrazine is the formation of stable alkyl and aryl N-silyl hydrazones . These compounds can be used as intermediates in a variety of organic reactions, including the synthesis of gem-dihalides, vinyl halides, and other complex organic molecules .
Action Environment
The action of 1,2-Bis-(tert-butyldimethylsilyl)hydrazine is influenced by several environmental factors. For instance, the compound is typically stored under an inert atmosphere and in a refrigerator to maintain its stability . Additionally, the reaction conditions, such as temperature and solvent, can significantly affect the compound’s reactivity and the yield of the reaction .
Orientations Futures
1,2-Bis-(tert-butyldimethylsilyl)hydrazine finds utility in synthesizing metal-organic frameworks, preparing functionalized nanomaterials, and contributing to polymer synthesis . Given its versatile applications and broad synthetic capabilities, this compound holds significant importance in the field of organic chemistry .
Propriétés
IUPAC Name |
1,2-bis[tert-butyl(dimethyl)silyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32N2Si2/c1-11(2,3)15(7,8)13-14-16(9,10)12(4,5)6/h13-14H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZSLKRCSRDHKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)NN[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32N2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471430 | |
| Record name | 1,2-Bis-(tert-butyldimethylsilyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis-(tert-butyldimethylsilyl)hydrazine | |
CAS RN |
10000-20-1 | |
| Record name | 1,2-Bis-(tert-butyldimethylsilyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



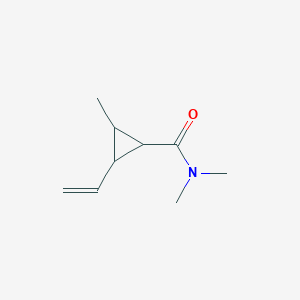

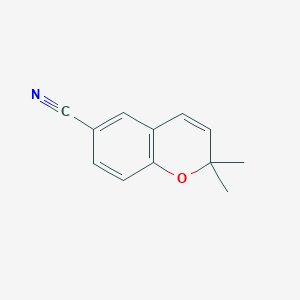

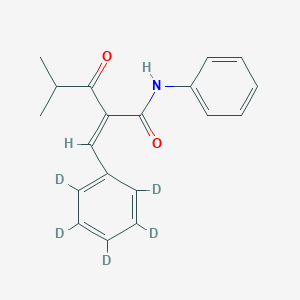
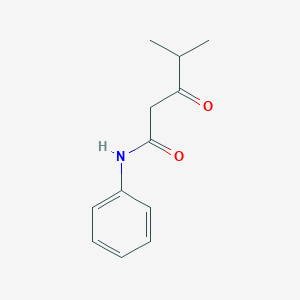
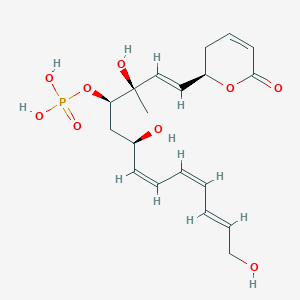
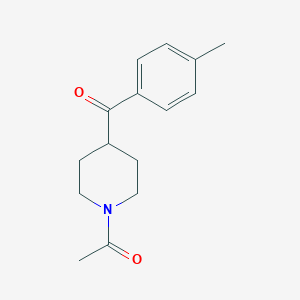
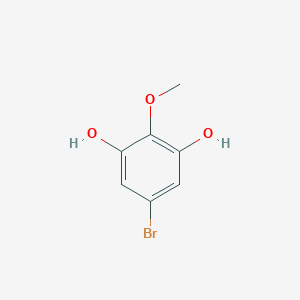

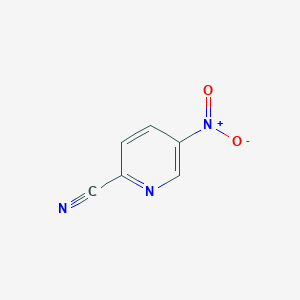
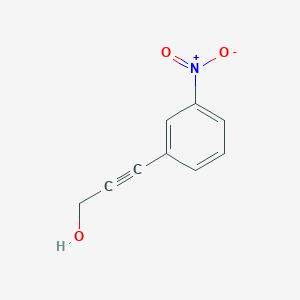
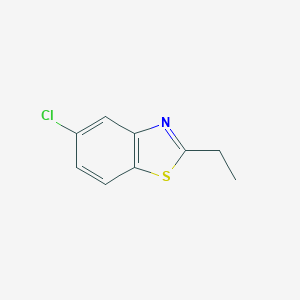
![(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16973.png)